4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
- Its molecular formula is C25H19F3N4O2 .
- The compound contains an indole nucleus, which is a benzopyrrole with aromatic properties .
- Physically, it appears as a crystalline, colorless substance with a specific odor.
4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: is a complex heterocyclic compound with a fused quinoline and pyrroloquinoline core.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors to form the fused quinoline and pyrroloquinoline ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and refluxing the reactants in suitable solvents.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ multistep synthetic routes to obtain this compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets, such as receptors or enzymes.
Industry: Limited information exists on industrial applications, but its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its fused quinoline and pyrroloquinoline core sets it apart from other indole derivatives.
Similar Compounds: While I don’t have specific examples for this compound, related indole derivatives include tryptophan and indole-3-acetic acid.
Properties
Molecular Formula |
C25H24F3N3O2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
11,11-dimethyl-9-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H24F3N3O2/c1-24(2)14-16(19-7-4-8-20-21(19)31(24)23(33)22(20)32)15-29-9-11-30(12-10-29)18-6-3-5-17(13-18)25(26,27)28/h3-8,13-14H,9-12,15H2,1-2H3 |
InChI Key |
QIXWCGZRDTVELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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